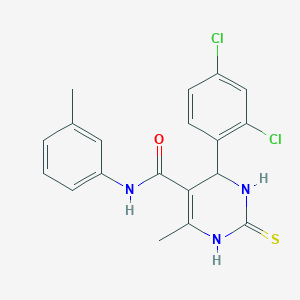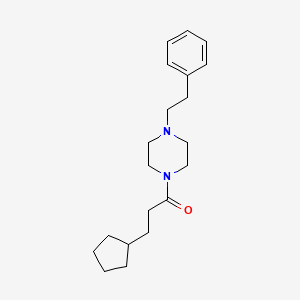![molecular formula C23H26N2 B4941035 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.
作用机制
The mechanism of action of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα (Wang et al., 2015).
Biochemical and Physiological Effects
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have cytotoxic effects on cancer cells in vitro. Specifically, it has been reported to inhibit the growth of human leukemia cells and induce apoptosis in human breast cancer cells (Wang et al., 2015). However, the compound has not been extensively studied for its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its potential as an anticancer agent makes it a promising compound for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments (Wang et al., 2015).
未来方向
For research on 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include further investigation of its potential as an anticancer agent, as well as its potential use in OLEDs. Additionally, studies could be conducted to better understand its mechanism of action and to explore its biochemical and physiological effects. Finally, efforts could be made to improve its solubility in water to make it more versatile for use in lab experiments.
Conclusion
In conclusion, 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for research have been identified, highlighting the potential for further study of this compound.
合成方法
The synthesis of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of anthracene with 1,5-dibromopentane in the presence of sodium hydride to form 9-bromomethylanthracene. This compound is then reacted with 1-methylpiperazine and potassium carbonate to produce the final product. The yield of this synthesis method is reported to be around 70% (Wang et al., 2015).
科学研究应用
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions (Zhang et al., 2016). In materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient electroluminescence (Li et al., 2017). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent (Wang et al., 2015).
属性
IUPAC Name |
2-(anthracen-9-ylmethyl)-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-17-23-11-6-12-24(23)13-14-25(17)16-22-20-9-4-2-7-18(20)15-19-8-3-5-10-21(19)22/h2-5,7-10,15,17,23H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLIIWDBXNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)

![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![N-cycloheptyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4941013.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)

![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)